molecular formula C20H24N4O3 B8236269 N-Desethyletonitazene CAS No. 2732926-26-8

N-Desethyletonitazene

Cat. No.: B8236269
CAS No.: 2732926-26-8
M. Wt: 368.4 g/mol
InChI Key: RESPFUMJVJRUMB-UHFFFAOYSA-N
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Description

N-desethyl Etonitazene is a synthetic opioid belonging to the benzimidazole class. It is structurally related to etonitazene and is known for its potent analgesic effects. This compound has gained attention due to its high potency, which is reported to be significantly greater than that of fentanyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-desethyl Etonitazene involves several steps, starting from the appropriate benzimidazole precursor. The general synthetic route includes:

    Formation of the Benzimidazole Core: This is typically achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Nitration: The benzimidazole core is then nitrated using a mixture of nitric acid and sulfuric acid.

    Alkylation: The nitrobenzimidazole is alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Final Alkylation: The final step involves alkylation with an ethylamine derivative to produce N-desethyl Etonitazene.

Industrial Production Methods

Industrial production of N-desethyl Etonitazene follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, which enhance safety and efficiency. Additionally, industrial methods often employ automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-desethyl Etonitazene undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of N-desethyl Etonitazene, which can be further studied for their pharmacological properties.

Scientific Research Applications

N-desethyl Etonitazene has several scientific research applications:

Mechanism of Action

N-desethyl Etonitazene exerts its effects primarily through the activation of mu-opioid receptors. Upon binding to these receptors, it triggers a cascade of intracellular events that result in analgesia. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptor and its ability to induce significant conformational changes that enhance receptor activation .

Comparison with Similar Compounds

Similar Compounds

    Etonitazene: The parent compound, known for its potent analgesic effects.

    N-desethyl Isotonitazene: Another benzimidazole opioid with similar potency.

    Metonitazene: A related compound with comparable pharmacological properties.

Uniqueness

N-desethyl Etonitazene is unique due to its high potency and specific structural modifications that differentiate it from other benzimidazole opioids. Its distinct pharmacokinetic and pharmacodynamic profiles make it a compound of interest in both research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-[2-[(4-ethoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-3-21-11-12-23-19-10-7-16(24(25)26)14-18(19)22-20(23)13-15-5-8-17(9-6-15)27-4-2/h5-10,14,21H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESPFUMJVJRUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342217
Record name N-Desethyletonitazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2732926-26-8
Record name N-Desethyletonitazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2732926268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desethyletonitazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLETONITAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRN9B8Z285
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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